1-Allyl-3-(2-cyanophenyl)urea
Overview
Description
“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It is also known by its IUPAC name "1-(2-cyanophenyl)-3-prop-2-enylurea".
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of “1-Allyl-3-(2-cyanophenyl)urea” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 201.225 Da and the monoisotopic mass is 201.090210 Da .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .Scientific Research Applications
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Pharmaceutical Industry
- Urea derivatives, such as 1,2,3-triazoles, have attracted significant consideration due to widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .
- They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preclusive actions are resistant to various enzymes .
- The reported mechanism of 1,2,3-triazole derivatives showed inhibition to the DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase) enzyme of MTB and it is involved in the biosynthetic pathway of an important component of mycobacterial cell wall, i.e. decaprenyl phosphoryl-D-arabinose (DPA) .
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Chemical Industry
- Urea and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical .
- N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group .
- The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia .
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Antimicrobial Agents
- A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized .
- All newly synthesized compounds were screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-cyanophenyl)-3-prop-2-enylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRDJXDMRTCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558271 | |
Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(2-cyanophenyl)urea | |
CAS RN |
122372-27-4 | |
Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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